3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea
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Overview
Description
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea is a complex organic compound that features a bipyridine moiety and a chlorophenyl group linked through a urea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine in the presence of a palladium catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.
Formation of the Urea Linkage: The final step involves the reaction of the bipyridine intermediate with the chlorophenyl isocyanate to form the urea linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The bipyridine and chlorophenyl groups can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated phenyl derivatives.
Substitution: Various substituted bipyridine or chlorophenyl derivatives.
Scientific Research Applications
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as metal ions or biological receptors. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
N,N’-Bis(3-chlorophenyl)urea: A related urea derivative with different substitution patterns.
Uniqueness
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea is unique due to the combination of its bipyridine and chlorophenyl moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable metal complexes and interact with biological targets makes it a valuable tool in various research fields.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-2-1-3-16(11-15)23-18(24)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h1-11H,12H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOPWRRPHKADOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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